Cas no 3067-14-9 (Benzoapyrene-3,6-quinone)

Benzo[a]pyrene-3,6-quinone is a polycyclic aromatic quinone derived from the oxidation of benzo[a]pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in organic chemistry and environmental research due to its role as a metabolic intermediate in the degradation pathways of benzo[a]pyrene. Its quinone structure imparts redox-active properties, making it useful in studies involving electron transfer processes and oxidative stress mechanisms. Additionally, it serves as a key reference standard in analytical chemistry for the detection and quantification of PAH metabolites in environmental and biological samples. Its well-defined chemical properties facilitate precise experimental reproducibility in research applications.
Benzoapyrene-3,6-quinone structure
Benzoapyrene-3,6-quinone structure
Product name:Benzoapyrene-3,6-quinone
CAS No:3067-14-9
MF:C20H10O2
MW:282.29220533371
CID:311654
PubChem ID:18301

Benzoapyrene-3,6-quinone Chemical and Physical Properties

Names and Identifiers

    • Benzo[a]pyrene-3,6-dione
    • Benzo[a]pyrene-3,6-quinone
    • BENZO(A)PYRENE-3,6-DIONE
    • CT61YDG18C
    • starbld0003247
    • SCHEMBL3342416
    • BRN 2334218
    • UNII-CT61YDG18C
    • Benzo(a)pyrene 3,6-dione
    • DTXSID40952918
    • pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaene-8,13-dione
    • 64133-78-4
    • AKOS030255114
    • 3,6-Benzo(a)pyrenedione
    • Benzo[pqr]tetraphene-3,6-dione
    • 3,6-Benzo(a)pyrenequinone
    • BP-3,6-Quinone
    • Benzo(a)pyrene-3,6-dione, radical ion(1-)
    • Benzo(a)pyrene-3,6-quinone
    • CCRIS 799
    • 3067-14-9
    • 3-07-00-04370 (Beilstein Handbook Reference)
    • Benzo[a]pyrene-3,6-dione; 3,6-Dihydrobenzo[a]pyrene-3,6-dione
    • Benzoapyrene-3,6-quinone
    • Inchi: InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
    • InChI Key: MYRYNZSMCVOJHZ-UHFFFAOYSA-N
    • SMILES: O=C1C2=CC=C3C(C4=C(C5=C3C2=C(C=C5)C=C1)C=CC=C4)=O

Computed Properties

  • Exact Mass: 282.068
  • Monoisotopic Mass: 282.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Density: 1.1639 (rough estimate)
  • Melting Point: 291°C (rough estimate)
  • Boiling Point: 384.91°C (rough estimate)
  • Flash Point: 206.2°C
  • Refractive Index: 1.6440 (estimate)
  • LogP: 4.26070

Benzoapyrene-3,6-quinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B205865-25mg
Benzo[a]pyrene-3,6-quinone
3067-14-9
25mg
$ 1694.00 2023-04-19
TRC
B205865-10mg
Benzo[a]pyrene-3,6-quinone
3067-14-9
10mg
$ 781.00 2023-04-19
TRC
B205865-2.5mg
Benzo[a]pyrene-3,6-quinone
3067-14-9
2.5mg
$ 224.00 2023-04-19
A2B Chem LLC
AB40790-1mg
Benzo[a]pyrene-3,6-dione
3067-14-9
1mg
$218.00 2024-04-20
A2B Chem LLC
AB40790-10mg
Benzo[a]pyrene-3,6-dione
3067-14-9
10mg
$879.00 2024-04-20
TRC
B205865-1mg
Benzo[a]pyrene-3,6-quinone
3067-14-9
1mg
$ 100.00 2023-04-19

Benzoapyrene-3,6-quinone Related Literature

Additional information on Benzoapyrene-3,6-quinone

Recent Advances in the Study of Benzo[a]pyrene-3,6-quinone (3067-14-9): Implications for Chemical Biology and Medicine

Benzo[a]pyrene-3,6-quinone (BaP-3,6-quinone, CAS: 3067-14-9) is a critical metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties. Recent studies have focused on elucidating the molecular mechanisms underlying BaP-3,6-quinone's biological activities, including its role in oxidative stress, DNA damage, and its potential applications in targeted therapies. This research brief synthesizes the latest findings on BaP-3,6-quinone, highlighting its dual role as both a toxicant and a therapeutic agent.

One of the most significant advancements in the study of BaP-3,6-quinone is its involvement in redox cycling, which generates reactive oxygen species (ROS) and contributes to oxidative DNA damage. A 2023 study published in Chemical Research in Toxicology demonstrated that BaP-3,6-quinone induces strand breaks and base modifications in DNA, primarily through the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). These findings underscore the compound's potential as a model for studying environmental carcinogenesis and its implications for cancer prevention strategies.

In addition to its toxicological profile, BaP-3,6-quinone has garnered attention for its potential therapeutic applications. Researchers have explored its use as a prodrug in targeted cancer therapies, leveraging its ability to selectively generate ROS in tumor cells. A recent Journal of Medicinal Chemistry article (2024) reported the development of BaP-3,6-quinone derivatives designed to enhance tumor-specific delivery and reduce off-target effects. These derivatives exhibited promising cytotoxicity against lung and breast cancer cell lines, with minimal impact on non-cancerous cells.

Another area of active research is the interaction between BaP-3,6-quinone and cellular detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that NQO1 can modulate the cytotoxicity of BaP-3,6-quinone by converting it into less reactive hydroquinone forms. This enzymatic pathway has been proposed as a potential target for chemoprevention, particularly in individuals with high exposure to PAHs. A 2023 study in Free Radical Biology and Medicine highlighted the protective role of NQO1 in mitigating BaP-3,6-quinone-induced oxidative stress in lung epithelial cells.

Despite these advancements, challenges remain in translating BaP-3,6-quinone research into clinical applications. Issues such as compound stability, bioavailability, and potential off-target effects must be addressed. Future studies are expected to focus on optimizing BaP-3,6-quinone derivatives for improved pharmacokinetic properties and exploring their synergistic effects with existing chemotherapeutic agents. The continued investigation of BaP-3,6-quinone and its mechanisms of action holds significant promise for advancing both environmental health science and precision medicine.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd